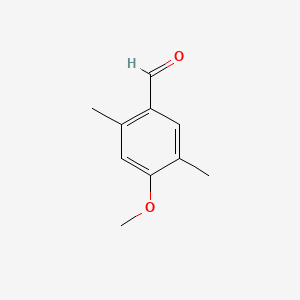

4-Methoxy-2,5-dimethylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-methoxy-2,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-5-10(12-3)8(2)4-9(7)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHULTSMPDXSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217788 | |

| Record name | 2,5-Dimethyl-p-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6745-75-1 | |

| Record name | 4-Methoxy-2,5-dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6745-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-p-anisaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-p-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-P-ANISALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C66CY2ZU4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 4-Methoxy-2,5-dimethylbenzaldehyde (CAS 6745-75-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,5-dimethylbenzaldehyde, also known by synonyms such as 2,5-Dimethyl-p-anisaldehyde, is an aromatic aldehyde with the chemical formula C₁₀H₁₂O₂.[1][2] As a substituted benzaldehyde, it serves as a valuable and versatile intermediate in organic synthesis.[2] Its molecular structure, featuring a benzaldehyde core with a methoxy group and two methyl groups, makes it a key building block for more complex molecules, including heterocyclic compounds and fine chemicals.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for designing experimental conditions, including reaction setup, solvent selection, and purification methods.

| Property | Value | Reference(s) |

| CAS Number | 6745-75-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,5-Dimethyl-p-anisaldehyde, 2,5-Dimethyl-4-methoxybenzaldehyde | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 31-35 °C | [1] |

| Boiling Point | 147-149 °C at 12 mmHg | [1] |

| InChI | InChI=1S/C10H12O2/c1-7-5-10(12-3)8(2)4-9(7)6-11/h4-6H,1-3H3 | [1] |

| SMILES | CC1=CC(=C(C=C1OC)C)C=O | [1] |

| XLogP3 | 2.1 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Spectroscopic Data

Structural confirmation and purity assessment of this compound are typically achieved through various spectroscopic techniques. While raw spectral data is beyond the scope of this guide, the availability of standard spectra is noted for reference.

| Technique | Availability / Source |

| ¹H NMR | Available; data can be found on platforms like NMRShiftDB.[1] |

| ¹³C NMR | Available.[1] |

| Mass Spectrometry (GC-MS) | Available; data can be found in the NIST Mass Spectrometry Data Center.[1] |

| Infrared (IR) Spectroscopy | Available; data can be found on platforms like SpectraBase.[1] |

| UV-Visible Spectroscopy | Available; data can be found on platforms like SpectraBase.[1] |

| Raman Spectroscopy | Available.[1] |

Synthesis and Experimental Protocols

Generalized Synthetic Workflow

A plausible synthetic route involves the formylation of 1,4-dimethyl-2-methoxybenzene. Formylation reactions, such as the Vilsmeier-Haack or Gattermann reaction, are standard methods for introducing an aldehyde group onto an electron-rich aromatic ring.

References

An In-depth Technical Guide to 4-Methoxy-2,5-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,5-dimethylbenzaldehyde, with the molecular formula C₁₀H₁₂O₂, is an aromatic aldehyde that serves as a crucial intermediate in organic synthesis. Its substituted benzene ring structure makes it a valuable building block for more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its physicochemical properties, synthesis protocols, and known applications, with a focus on its relevance to research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 6745-75-1 | [1] |

| Appearance | Solid | |

| Melting Point | 31-35 °C | |

| Boiling Point | 147-149 °C at 12 mmHg | |

| InChI Key | KYHULTSMPDXSLR-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through various formylation reactions of the corresponding substituted benzene. The Vilsmeier-Haack reaction is a common and effective method for this transformation.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] The starting material for the synthesis of this compound would be 1,4-dimethoxy-2,5-dimethylbenzene.

Caption: Vilsmeier-Haack synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a generalized protocol for the Vilsmeier-Haack formylation of an electron-rich arene, adapted for the synthesis of this compound.[2]

Materials:

-

1,4-dimethoxy-2,5-dimethylbenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF while maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1,4-dimethoxy-2,5-dimethylbenzene (1 equivalent) in a minimal amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6.5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Work-up: Cool the reaction mixture back to 0°C in an ice bath. Carefully and slowly add a saturated aqueous solution of sodium acetate to quench the reaction. Stir for 10-15 minutes.[2]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (Et₂O). Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography to yield the final product.

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of a variety of organic compounds.

-

Heterocyclic Compounds: It serves as a precursor for the synthesis of various heterocyclic structures, which are core components of many pharmaceutical agents.[3]

-

Fine Chemicals: Its aromatic nature makes it a useful building block for the creation of fine chemicals.[3]

-

Psychoactive Drug Synthesis: This compound is a known precursor in the synthesis of certain classes of psychoactive substances. Researchers in forensic and medicinal chemistry may use it as a reference standard or for the development of analytical methods.

Biological Activity

While extensive research on the specific biological activities of this compound is limited, studies on related benzaldehyde derivatives suggest potential areas of interest for drug development professionals.

Antimicrobial Activity

Benzaldehyde and its derivatives are known to possess broad-spectrum antimicrobial activities.[4] The antimicrobial efficacy is often influenced by the substitution pattern on the benzene ring. For instance, other methoxy-substituted benzaldehydes have demonstrated activity against various bacterial and fungal strains.[4][5][6] The proposed mechanism for some benzaldehydes involves the disruption of microbial cell membranes.[4] Further investigation is required to determine the specific antimicrobial profile of this compound.

Anti-inflammatory Properties and Signaling Pathway Modulation

Certain phenolic compounds, including some benzaldehyde derivatives, have been shown to exhibit anti-inflammatory effects.[7][8][9] The mechanism of action can involve the modulation of key inflammatory signaling pathways. For example, some related compounds have been found to suppress the activation of the NF-κB and MAPK (mitogen-activated protein kinase) pathways, which are crucial in the inflammatory response.[8] These pathways, when activated by stimuli like lipopolysaccharides (LPS), lead to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. The inhibition of these pathways can therefore reduce the inflammatory response. While no specific studies have directly implicated this compound in modulating these pathways, its structural similarity to other anti-inflammatory benzaldehydes suggests this as a potential area for future research.

Caption: Potential modulation of the MAPK/NF-κB signaling pathway by benzaldehyde derivatives.

Conclusion

This compound is a valuable chemical intermediate with established synthesis routes. While its primary application is in organic synthesis, the known biological activities of structurally related compounds suggest potential for this molecule in the development of new therapeutic agents. Further research into its specific antimicrobial and anti-inflammatory properties, as well as its effects on key signaling pathways, is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Buy this compound | 6745-75-1 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. scirp.org [scirp.org]

- 6. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomolther.org [biomolther.org]

- 8. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 4-Methoxy-2,5-dimethylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-2,5-dimethylbenzaldehyde, a key aromatic aldehyde intermediate. The document details its chemical identity, physicochemical properties, established synthesis protocols, and its role as a versatile building block in the development of novel bioactive compounds.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is also commonly known by synonyms such as 2,5-Dimethyl-p-anisaldehyde and 2,5-Dimethyl-4-methoxybenzaldehyde.[1] This compound is a substituted benzaldehyde, featuring a core benzene ring functionalized with an aldehyde group, a methoxy group, and two methyl groups.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized below. This data is crucial for its identification, purification, and use in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 6745-75-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Solid; clear yellow to yellow-brown liquid after melting | |

| Melting Point | 31-35 °C | |

| Boiling Point | 147-149 °C at 12 mmHg | |

| Exact Mass | 164.083729621 Da | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| ¹H NMR | Spectral data available in public databases | [1] |

| ¹³C NMR | Spectral data available in public databases | |

| IR Spectroscopy | Characteristic peaks for C=O (aldehyde), C-O (ether), and aromatic C-H | [1] |

| Mass Spectrometry | Major peaks at m/z 164 (M⁺) and 163 ([M-H]⁺) | [1] |

Synthesis Protocols

The primary method for the synthesis of this compound is the formylation of the corresponding electron-rich aromatic precursor, 1-methoxy-2,5-dimethylbenzene. The Vilsmeier-Haack reaction is a highly effective and widely used method for this transformation.[1][2][3]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol outlines a general procedure for the formylation of an electron-rich arene, which is applicable for the synthesis of this compound from 1-methoxy-2,5-dimethylbenzene.

Reagents and Materials:

-

1-methoxy-2,5-dimethylbenzene (Substrate)

-

N,N-Dimethylformamide (DMF, solvent and reagent)

-

Phosphorus oxychloride (POCl₃, Vilsmeier reagent precursor)

-

Sodium acetate (NaOAc)

-

Diethyl ether (Et₂O) or other suitable extraction solvent

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool an appropriate volume of N,N-Dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, ~1.1 equivalents) dropwise to the cooled DMF with stirring. The reaction is exothermic and should be controlled carefully. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.

-

Formylation: Dissolve the substrate, 1-methoxy-2,5-dimethylbenzene (1.0 equivalent), in a minimal amount of DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Cautiously add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the iminium salt intermediate. Stir vigorously for 15-30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the product with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product is typically purified by silica gel column chromatography to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and fine chemical applications.[4] Its aldehyde functional group is highly reactive and serves as a handle for a variety of chemical transformations.

Building Block for Bioactive Heterocycles

A primary application of this compound is in the synthesis of heterocyclic structures, which form the core of many therapeutic agents. The aldehyde can undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines (Schiff bases) and hydrazones, respectively. These intermediates can then be cyclized to generate diverse heterocyclic scaffolds.

Derivatives of this compound have been investigated for several potential biological activities:

-

Antimicrobial Activity: Schiff base derivatives have shown promise as antimicrobial agents against various bacterial and fungal strains.[5] The imine linkage and the substituted aromatic ring are key pharmacophoric features that can be modified to optimize activity.

-

Antioxidant Activity: The phenolic-like structure (after ether cleavage) or related derivatives may possess antioxidant properties, capable of scavenging free radicals.[4]

-

Anti-inflammatory and Anticancer Potential: As a building block, it contributes to the synthesis of complex molecules that are evaluated for a range of therapeutic properties, including anti-inflammatory and anticancer activities.[4]

Visualized Workflows and Relationships

To clarify the role of this compound, the following diagrams illustrate its synthesis and application workflows.

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Caption: Applications of this compound as a synthetic building block.

References

An In-depth Technical Guide to 4-Methoxy-2,5-dimethylbenzaldehyde

This technical guide provides a comprehensive overview of 4-Methoxy-2,5-dimethylbenzaldehyde, catering to researchers, scientists, and professionals in drug development. The document details the compound's synonyms, chemical and physical properties, potential synthesis routes, and methodologies for evaluating its biological activities.

Chemical Identity and Properties

This compound is an aromatic aldehyde with potential applications as a versatile intermediate in organic synthesis.[1][2] Its chemical structure is characterized by a benzene ring substituted with a methoxy group, two methyl groups, and a formyl group.

Synonyms and Identifiers

A comprehensive list of synonyms and identifiers for this compound is provided in the table below, facilitating its identification in chemical databases and literature.

| Identifier Type | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 6745-75-1[3] |

| Molecular Formula | C10H12O2[3] |

| InChI | InChI=1S/C10H12O2/c1-7-5-10(12-3)8(2)4-9(7)6-11/h4-6H,1-3H3[3] |

| InChIKey | KYHULTSMPDXSLR-UHFFFAOYSA-N[3] |

| SMILES | CC1=CC(=C(C=C1OC)C)C=O[3] |

| EC Number | 229-807-8[3] |

| PubChem CID | 81227[3] |

| UNII | C66CY2ZU4X[3] |

| DSSTox Substance ID | DTXSID10217788[3] |

| Common Synonyms | 2,5-Dimethyl-p-anisaldehyde, 2,5-Dimethyl-4-methoxybenzaldehyde, 2,5-Dimethyl-4-anisaldehyde, 4-Methoxyisoxylaldehyde, Benzaldehyde, 4-methoxy-2,5-dimethyl-[3] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table.

| Property | Value |

| Molecular Weight | 164.20 g/mol [3] |

| Appearance | Clear yellow to yellow-brown liquid after melting |

| Melting Point | 31-35 °C |

| Boiling Point | 147-149 °C at 12 mmHg |

| Density | 1.0±0.1 g/cm³ |

| Flash Point | >230 °F |

| Refractive Index | 1.538 |

| Polar Surface Area | 26.3 Ų[3] |

| XLogP3 | 2.1[3] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Reimer-Tiemann Formylation (Adapted)

This adapted protocol describes the ortho-formylation of a phenol, a key step in the proposed synthesis.

-

Dissolution: Dissolve the starting phenol (e.g., 4-methoxyphenol) in a solution of sodium hydroxide.

-

Reaction with Chloroform: Add chloroform dropwise to the solution while maintaining a controlled temperature, typically between 50-60°C, to prevent the formation of polymeric tars.

-

Reaction Monitoring: Stir the reaction mixture for approximately one hour or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and acidify it. The product, a hydroxybenzaldehyde derivative, can then be extracted using an organic solvent.

-

Purification: The crude product can be purified by steam distillation or column chromatography.

Experimental Protocol: Methylation (Adapted)

This protocol outlines the methylation of the hydroxyl group of the intermediate.

-

Reaction Setup: In a round-bottom flask, combine the hydroxybenzaldehyde intermediate, a weak base such as potassium carbonate, and a suitable solvent like acetone.

-

Addition of Methylating Agent: Add a methylating agent, for example, dimethyl sulfate, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction's progress with TLC.

-

Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Distill off the solvent from the filtrate.

-

Isolation: Pour the residue into water to precipitate the product. The solid product can then be collected by filtration and dried.

Biological Activity and Evaluation Protocols

Derivatives of benzaldehydes have been reported to exhibit antimicrobial and antioxidant properties.[1] The following sections provide detailed protocols for assessing these potential biological activities for this compound.

Antimicrobial Activity Assessment

This method provides a qualitative assessment of antimicrobial activity.

-

Media Preparation: Prepare and sterilize the appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Inoculation: Cool the molten agar to 45-50°C and inoculate it with a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Pouring Plates: Pour the inoculated agar into sterile Petri dishes and allow it to solidify.

-

Well Creation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. Use a standard antibiotic/antifungal as a positive control and the solvent as a negative control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

This microdilution method determines the lowest concentration of the compound that inhibits visible microbial growth.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the microbial suspension to each well containing the diluted compound. Include positive (inoculum without compound) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plate under suitable conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

The following diagram illustrates the workflow for determining the antimicrobial activity.

Caption: Workflow for assessing antimicrobial activity.

Antioxidant Activity Assessment

This assay measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH in the same solvent.

-

Reaction Mixture: In a series of test tubes or a 96-well plate, add different concentrations of the test compound solution. Add the DPPH working solution to each tube/well and mix.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer. A control containing the solvent and DPPH solution is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the compound concentration.

Applications in Drug Development

While specific drugs derived directly from this compound are not prominent in the literature, its structural motifs are of interest in medicinal chemistry. As a functionalized aromatic aldehyde, it can serve as a versatile starting material for the synthesis of more complex molecules, including various heterocyclic compounds which are a cornerstone of many pharmaceutical agents.[1]

The following diagram outlines a generic workflow where a compound like this compound could be utilized in a drug discovery pipeline.

Caption: A generic workflow for drug discovery.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular biological signaling pathways. Further research would be required to elucidate any such mechanisms of action.

Conclusion

This compound is a chemical compound with a well-defined structure and physicochemical properties. Its primary role appears to be that of a synthetic intermediate. The provided protocols offer a foundation for its synthesis and the evaluation of its potential biological activities, which may pave the way for its application in the development of novel chemical entities for various scientific and pharmaceutical purposes.

References

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethyl-p-anisaldehyde

This guide provides a comprehensive overview of the core physical properties of 2,5-Dimethyl-p-anisaldehyde, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of its physicochemical data, standardized experimental protocols for property determination, and a logical workflow for compound characterization.

Physicochemical Properties

2,5-Dimethyl-p-anisaldehyde, also known as 2,5-Dimethyl-4-methoxybenzaldehyde, is an aromatic aldehyde.[1] Its fundamental physical and chemical characteristics are crucial for its handling, application in synthesis, and for quality control purposes.

Table 1: Summary of Physical Properties for 2,5-Dimethyl-p-anisaldehyde

| Property | Value |

| CAS Number | 6745-75-1[1][2] |

| Molecular Formula | C₁₀H₁₂O₂[1][2][3] |

| Molecular Weight | 164.20 g/mol [1][2][3] |

| Appearance | Colorless to off-white solid or liquid[4][5] |

| Melting Point | 31-35 °C (lit.)[4] |

| Boiling Point | 147-149 °C at 12 mm Hg (lit.)[4] |

| Density | ~1.0326 g/cm³ (rough estimate)[4] |

| Refractive Index | 1.5677 - 1.5697[4] |

| Flash Point | >230 °F (>110 °C)[4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C[4] |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for measuring the key physical properties of organic compounds like 2,5-Dimethyl-p-anisaldehyde.

The melting point is a critical indicator of a compound's purity.[6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[7]

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the finely powdered, dry solid compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8] This is achieved by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus.

-

Heating and Observation: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[9]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted.[8] The melting point is reported as the range T1-T2.[6]

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10][11][12] It is a characteristic physical property used for identification and purity assessment.[11][13]

Methodology: Small-Scale Capillary Method

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube or fusion tube.[10][11][14]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[10][14] The test tube is then attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[12][14]

-

Heating and Observation: The apparatus is heated gently.[10] As the liquid heats, air trapped in the capillary tube will expand and exit as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10]

-

Data Recording: At this point, the heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[12]

Density is defined as the mass of a substance per unit volume.[15] For liquids, it can be determined by accurately measuring the mass of a known volume.

Methodology: Volumetric Flask Method

-

Initial Measurement: An empty, clean, and dry volumetric flask of a known volume (e.g., 5 or 10 mL) is weighed accurately (W1).[15]

-

Sample Measurement: The flask is filled to the calibration mark with the liquid sample, ensuring no air bubbles are present. The flask is then reweighed to get the combined mass of the flask and the liquid (W2).

-

Calculation: The mass of the liquid is calculated by subtracting the initial weight from the final weight (Mass = W2 - W1).

-

Density Calculation: The density (ρ) is calculated by dividing the mass of the liquid by the volume of the flask (ρ = Mass / Volume). Temperature should be recorded as density is temperature-dependent.[15]

Solubility tests provide valuable information about the functional groups and polarity of an organic compound based on the "like dissolves like" principle.[16]

Methodology: Qualitative Solubility Testing

-

Sample Preparation: Place approximately 10-20 mg of the solid compound (or 2-3 drops of a liquid) into a small test tube.[17][18]

-

Solvent Addition: Add about 0.5-1.0 mL of the chosen solvent (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄) in portions, shaking vigorously after each addition.[17][18]

-

Observation: Observe whether the compound dissolves completely. A substance is considered soluble if it forms a homogeneous solution.[16][19]

-

Systematic Approach: A systematic approach is typically used. Solubility is first tested in water. If insoluble, tests are performed in dilute acidic and basic solutions to identify acidic or basic functional groups.[17][20] For 2,5-Dimethyl-p-anisaldehyde, it is expected to be insoluble in water but soluble in common organic solvents like alcohols and ether.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for identifying an unknown organic compound using the physical properties discussed.

Caption: Workflow for organic compound identification using physical properties.

References

- 1. 2,5-Dimethyl-para-anisaldehyde [webbook.nist.gov]

- 2. 2,5-Dimethyl-para-anisaldehyde [webbook.nist.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2,5-DIMETHYL-P-ANISALDEHYDE CAS#: 6745-75-1 [m.chemicalbook.com]

- 5. 2,5-Dimethylbenzaldehyde | C9H10O | CID 22015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. byjus.com [byjus.com]

- 15. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 16. chem.ws [chem.ws]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. m.youtube.com [m.youtube.com]

- 20. scribd.com [scribd.com]

Spectroscopic Profile of 4-Methoxy-2,5-dimethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-2,5-dimethylbenzaldehyde, a key aromatic aldehyde. The information is presented to facilitate its use in research, drug development, and quality control. This document details its characteristic spectroscopic signatures in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.17 | s | 1H | Aldehyde (-CHO) |

| 7.65 | s | 1H | Aromatic-H |

| 7.03 | s | 1H | Aromatic-H |

| 3.85 | s | 3H | Methoxy (-OCH₃) |

| 2.60 | s | 3H | Methyl (-CH₃) |

| 2.35 | s | 3H | Methyl (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 192.8 | Aldehyde Carbonyl (C=O) |

| 164.6 | Aromatic C-O |

| 141.1 | Aromatic C-CH₃ |

| 135.1 | Aromatic C-CH₃ |

| 132.5 | Aromatic C-H |

| 130.9 | Aromatic C-CHO |

| 114.3 | Aromatic C-H |

| 55.5 | Methoxy (-OCH₃) |

| 21.9 | Methyl (-CH₃) |

| 19.9 | Methyl (-CH₃) |

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 164 | 100 | [M]⁺ (Molecular Ion) |

| 163 | 95 | [M-H]⁺ |

| 135 | 50 | [M-CHO]⁺ |

| 121 | 30 | [M-CHO-CH₃]⁺ |

| 91 | 45 | [C₇H₇]⁺ |

Table 4: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 | Strong | C-H Stretch (Aliphatic) |

| 2855 | Strong | C-H Stretch (Aliphatic) |

| 1685 | Strong | C=O Stretch (Aldehyde) |

| 1605 | Medium | C=C Stretch (Aromatic) |

| 1485 | Medium | C-H Bend (Aliphatic) |

| 1260 | Strong | C-O Stretch (Aryl Ether) |

| 1150 | Medium | C-O Stretch (Aryl Ether) |

| 810 | Strong | C-H Bend (Aromatic, out-of-plane) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 10-20 mg of this compound was accurately weighed and dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

The solution was transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

-

-

Processing:

-

The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance 100 MHz spectrometer.

-

Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

-

-

Processing:

-

The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the CDCl₃ solvent peak at 77.16 ppm.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

A 1 mg/mL stock solution of this compound was prepared in dichloromethane. A 1 µL aliquot was injected into the GC-MS system.

2. Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

-

Mass Spectrometer: Agilent 5977A MSD.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Mass Range: m/z 40-400.

-

Data Acquisition: Full scan mode.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

-

The solid sample of this compound was analyzed directly using the Attenuated Total Reflectance (ATR) technique. A small amount of the powder was placed onto the diamond crystal of the ATR accessory.

2. Instrumentation and Conditions:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Accessory: Universal Attenuated Total Reflectance (UATR) accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Data Processing: The spectrum was baseline corrected and the peak positions were identified.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from p-xylene. The logical workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

This technical guide provides a foundational set of spectroscopic data and methodologies for this compound. This information is intended to support further research and development activities involving this compound.

References

Potential Biological Activities of 4-Methoxy-2,5-dimethylbenzaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,5-dimethylbenzaldehyde is a versatile aromatic aldehyde that serves as a valuable scaffold in medicinal chemistry. Its derivatives, particularly chalcones and thiosemicarbazones, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research into the potential therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further investigation and drug development efforts in this promising area.

Anticancer Activity

Derivatives of this compound, especially chalcones and thiosemicarbazones, have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various methoxybenzaldehyde derivatives, highlighting their potential as anticancer agents. It is important to note that while these compounds share structural similarities, direct IC50 data for derivatives of this compound is limited in the current literature.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone | 2′-hydroxy-2,5-dimethoxychalcone | Canine lymphoma and leukemia cell lines | 9.76 - 40.83 | [1] |

| Chalcone | 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | 4.97 | [2] |

| Chalcone | 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 (Esophageal) | 9.43 | [2] |

| Chalcone | Diaryl ether derivative with 4-methoxy substitution | MCF-7 (Breast) | 3.44 ± 0.19 | [3] |

| Chalcone | Diaryl ether derivative with 4-methoxy substitution | HepG2 (Liver) | 4.64 ± 0.23 | [3] |

| Chalcone | Diaryl ether derivative with 4-methoxy substitution | HCT116 (Colon) | 6.31 ± 0.27 | [3] |

| Thiosemicarbazone | 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | MCF-7 (Breast) | 2.821 ± 0.008 (µg/mL) | [4] |

| Thiosemicarbazone | 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | B16-F0 (Melanoma) | 2.904 ± 0.013 (µg/mL) | [4] |

| Thiosemicarbazone | 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | EAC (Ehrlich Ascites Carcinoma) | 3.355 ± 0.012 (µg/mL) | [4] |

| Thiosemicarbazone | N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [5] |

| Thiosemicarbazone | N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [5] |

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of this compound derivatives. These compounds have shown efficacy against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The table below presents MIC values for various derivatives against different microbial strains.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiosemicarbazone | 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 | [6] |

| Thiosemicarbazone | 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi | 128 | [6] |

| Thiosemicarbazone | 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi A | 64 | [6] |

| Thiosemicarbazone | 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi B | 128 | [6] |

| Thiosemicarbazone | 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhimurium | 64 | [6] |

| Chalcone | (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | Escherichia coli ATCC 25923 | - | [7] |

| Chalcone | (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | Staphylococcus aureus ATCC 25922 | - | [7] |

| Chalcone | (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | Candida albicans ATCC 10231 | - | [7] |

| Chalcone | 2-bromo-4,5-dimethoxybenzaldehyde derivative (14) | Trichophyton rubrum FF5 | 16-32 | [8] |

Enzyme Inhibition

Derivatives of this compound have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Quantitative Enzyme Inhibition Data

The following table summarizes the IC50 values for the inhibition of specific enzymes by related benzaldehyde derivatives.

| Enzyme Target | Compound Class | Derivative | IC50 (µM) | Reference |

| Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Benzyloxybenzaldehyde | ABMM-15 | 0.23 ± 0.05 | [9] |

| Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Benzyloxybenzaldehyde | ABMM-16 | 1.29 ± 0.10 | [9] |

| Tyrosinase | Benzylidene-3-methyl-2-thioxothiazolidin-4-one analog 3 | - | 0.08 | [10] |

| Xanthine Oxidase | 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide (6k) | - | 0.13 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound derivatives.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Objective: To synthesize chalcone derivatives from this compound and an appropriate acetophenone.

Materials:

-

This compound

-

Substituted acetophenone

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol

-

Distilled water

-

Mortar and pestle (for solvent-free method)

-

Standard laboratory glassware

Procedure (Solvent-based):

-

Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol.

-

Slowly add an aqueous solution of NaOH or KOH to the mixture while stirring at room temperature.

-

Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Procedure (Solvent-free):

-

Grind equimolar amounts of this compound, the substituted acetophenone, and solid NaOH in a mortar with a pestle for 5-10 minutes.[12]

-

The reaction mixture will typically turn into a paste. Monitor the reaction by TLC.

-

Add cold water to the paste and continue to grind.

-

Neutralize with dilute HCl.

-

Filter the solid product, wash with water, and recrystallize from ethanol.[12]

Synthesis of Thiosemicarbazone Derivatives

Objective: To synthesize thiosemicarbazone derivatives from this compound.

Materials:

-

This compound

-

Thiosemicarbazide or N-substituted thiosemicarbazide

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware

Procedure:

-

Dissolve equimolar amounts of this compound and the thiosemicarbazide derivative in ethanol or methanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature. The thiosemicarbazone derivative will precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol, and dry.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for another 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Materials:

-

Microorganism strain

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Standardized microbial inoculum

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a positive control (medium with inoculum) and a negative control (medium only).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Signaling Pathways and Mechanisms of Action

The biological activities of benzaldehyde derivatives are often attributed to their ability to modulate key cellular signaling pathways. In the context of inflammation and cancer, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are frequently implicated.

MAPK and NF-κB Signaling Pathways

Benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of the MAPK and NF-κB signaling pathways.[14] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can trigger an inflammatory response in macrophages by activating these pathways. This leads to the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines. Some benzaldehyde derivatives can suppress the phosphorylation of key MAPK proteins (ERK, JNK, and p38) and inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes.

References

- 1. mdpi.com [mdpi.com]

- 2. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 14. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 4-Methoxy-2,5-dimethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,5-dimethylbenzaldehyde, also known as 2,5-Dimethyl-p-anisaldehyde, is an aromatic aldehyde that holds a significant, albeit niche, position in the landscape of organic chemistry and drug discovery. While not a widely commercialized compound in its own right, its history is intrinsically linked to the synthesis of psychoactive compounds, particularly the 2C-x family of psychedelic phenethylamines. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on its role as a critical precursor in medicinal chemistry. Detailed experimental protocols for its synthesis via established formylation reactions are presented, alongside a summary of its physicochemical properties.

Introduction

This compound is a substituted benzaldehyde with the molecular formula C₁₀H₁₂O₂. Its structure features a benzene ring substituted with a methoxy group, two methyl groups, and a formyl group. The substitution pattern of this molecule makes it an important intermediate in the synthesis of more complex molecules, particularly those with a 2,5-dimethoxy-4-methylphenyl moiety.

While a definitive historical account of its initial discovery remains elusive in readily available literature, its significance emerged prominently through the work of chemist Alexander Shulgin. His extensive research into the synthesis and psychoactivity of phenethylamines, documented in the book PiHKAL (Phenethylamines I Have Known And Loved), highlights the crucial role of substituted benzaldehydes, including this compound, as precursors to the 2C-x series of psychedelic compounds.[1][2][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,5-Dimethyl-p-anisaldehyde, 2,5-Dimethyl-4-methoxybenzaldehyde | [1] |

| CAS Number | 6745-75-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Solid | [6] |

| Melting Point | 31-35 °C | [6] |

| Boiling Point | 147-149 °C at 12 mmHg | [6] |

Synthesis of this compound

The synthesis of this compound typically involves the formylation of the corresponding substituted benzene ring, 2,5-dimethylanisole (2-methoxy-p-xylene). Several classical formylation reactions can be employed for this purpose, including the Gattermann, Vilsmeier-Haack, and Duff reactions. These reactions are suitable for introducing a formyl group onto electron-rich aromatic rings.[7][8][9][10][11][12][13][14][15][16]

General Synthesis Workflow

The overall synthetic strategy involves the preparation of the starting material, 2,5-dimethylanisole, followed by a formylation step to introduce the aldehyde functionality.

Experimental Protocols

The Gattermann reaction introduces a formyl group onto an aromatic ring using hydrogen cyanide (HCN) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][15][16] A safer modification of this reaction utilizes zinc cyanide (Zn(CN)₂) in the presence of HCl.[9]

Protocol:

-

Preparation of the Reagent: In a fume hood, carefully add anhydrous aluminum chloride to a suitable solvent (e.g., dry benzene or carbon disulfide) under an inert atmosphere. Cool the mixture in an ice bath.

-

Introduction of HCN: Slowly bubble anhydrous hydrogen cyanide gas through the cooled mixture with stirring. Alternatively, for the zinc cyanide modification, add zinc cyanide to the cooled mixture, followed by the slow addition of concentrated hydrochloric acid.

-

Reaction with Substrate: Add 2,5-dimethylanisole dropwise to the reaction mixture while maintaining the low temperature.

-

Reaction Progression: Allow the reaction to stir at a low temperature for several hours, then let it warm to room temperature and stir overnight.

-

Workup: Carefully pour the reaction mixture onto crushed ice and hydrolyze the intermediate imine salt.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic substrate.[7][8][10][11][12]

Protocol:

-

Formation of Vilsmeier Reagent: In a fume hood, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.

-

Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add 2,5-dimethylanisole dropwise.

-

Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours.

-

Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a base, such as sodium hydroxide or sodium acetate, to hydrolyze the intermediate iminium salt.

-

Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous salt. Remove the solvent under reduced pressure, and purify the resulting aldehyde by vacuum distillation or column chromatography.

Application in Drug Development: Precursor to the 2C-x Family

The primary significance of this compound in drug development lies in its role as a key precursor for the synthesis of the 2C-x family of psychedelic phenethylamines.[1][17] These compounds, extensively documented by Alexander Shulgin, are known for their potent effects on the central nervous system, primarily through their interaction with serotonin 5-HT₂ receptors.[18][19][20][21][22]

Synthesis of 2C-D

A prominent example is the synthesis of 2C-D (2,5-dimethoxy-4-methylphenethylamine), where this compound is the starting material. The synthesis typically proceeds via a Henry reaction followed by reduction.

Signaling Pathway of 2C-x Compounds

The psychoactive effects of 2C-x compounds are primarily mediated by their agonistic activity at serotonin 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to a cascade of intracellular signaling events.

References

- 1. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 2. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 3. Erowid Online Books : "PIHKAL" - #8 ARIADNE [erowid.org]

- 4. PiHKAL - Wikipedia [en.wikipedia.org]

- 5. PiHKAL [chemeurope.com]

- 6. 2,5-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. ijpcbs.com [ijpcbs.com]

- 12. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 13. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. byjus.com [byjus.com]

- 15. byjus.com [byjus.com]

- 16. Gattermann reaction | PPTX [slideshare.net]

- 17. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial suppliers of 4-Methoxy-2,5-dimethylbenzaldehyde

An In-depth Technical Guide to 4-Methoxy-2,5-dimethylbenzaldehyde for Researchers and Drug Development Professionals.

This guide provides a comprehensive overview of this compound, a versatile aromatic aldehyde utilized in medicinal chemistry and organic synthesis. It details commercial suppliers, key chemical properties, and its application as a precursor for synthesizing biologically active molecules. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to this compound

This compound, also known as 2,5-dimethyl-p-anisaldehyde, is an organic compound with the molecular formula C₁₀H₁₂O₂.[1] Its structure features a benzaldehyde core with a methoxy group and two methyl groups attached to the aromatic ring.[1] This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules, including various heterocyclic compounds and fine chemicals.[1] In the context of drug development, it is particularly noted as a precursor for chalcones, a class of compounds investigated for their potential antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The table below summarizes the specifications from several prominent suppliers.

| Supplier | Product Name(s) | CAS Number | Purity/Assay | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| Sigma-Aldrich | 2,5-Dimethyl-4-methoxybenzaldehyde | 6745-75-1 | 98% | C₁₀H₁₂O₂ | 164.20 | Solid | 31-35 | 147-149 (12 mmHg) |

| Santa Cruz Biotechnology | 2,5-Dimethyl-4-methoxybenzaldehyde | 6745-75-1 | 98% | C₁₀H₁₂O₂ | 164.20 | - | - | - |

| JHECHEM CO LTD | This compound | 6745-75-1 | 99.00% | C₁₀H₁₂O₂ | 164.2 | - | 34 | 147-149 (12 Torr) |

| HANGZHOU LEAP CHEM CO., LTD. | This compound | 6745-75-1 | 99.00% | C₁₀H₁₂O₂ | - | - | - | - |

| ChemUniverse | This compound | 6745-75-1 | 98% | C₁₀H₁₂O₂ | 164.2 | - | - | - |

Applications in Drug Development and Organic Synthesis

This compound serves as a key building block in the synthesis of various biologically active compounds. Its primary application in medicinal chemistry is in the preparation of chalcones and other heterocyclic molecules.

Chalcone Synthesis: Chalcones, or 1,3-diphenyl-2-propene-1-ones, are precursors to flavonoids and isoflavonoids and are known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This compound is used as the aldehyde component in the Claisen-Schmidt condensation reaction to produce substituted chalcones.

Heterocyclic Compound Synthesis: The aldehyde functional group is highly reactive and allows for the construction of various heterocyclic ring systems, such as pyrazoles, pyridines, and thiazoles, which are common scaffolds in pharmaceutical compounds.[1]

Experimental Protocols

The following section details a key experimental methodology for the synthesis of chalcones using this compound.

General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation

This protocol describes a base-catalyzed condensation between an acetophenone and an aromatic aldehyde to form a chalcone.

Materials:

-

This compound

-

A substituted acetophenone (e.g., 4-methoxy acetophenone)

-

Methanol

-

Potassium hydroxide (KOH) solution in methanol

-

0.1 N Hydrochloric acid (HCl)

-

Stirring apparatus

-

Filtration equipment

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Dissolve equimolar concentrations of this compound and the selected substituted acetophenone in methanol.

-

Slowly add a methanolic potassium hydroxide solution to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture. The reaction progress can be monitored using TLC. Reaction times can vary from a couple of hours to several hours depending on the specific reactants.

-

Once the reaction is complete, acidify the mixture with 0.1 N HCl.

-

Filter the resulting precipitate, wash it with water, and dry it.

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield the pure chalcone.

Visualizations

The following diagrams illustrate the synthesis workflow, a hypothetical signaling pathway for investigation, and the logical relationship of this compound in drug discovery.

Caption: Experimental workflow for the synthesis of chalcones.

Caption: Hypothetical PI3K/Akt signaling pathway.

Caption: Logical relationship in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde from 2,5-Dimethoxytoluene

Introduction

2,5-Dimethoxy-4-methylbenzaldehyde is a valuable benzaldehyde derivative used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals. This document outlines the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde from 2,5-dimethoxytoluene via the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] The Vilsmeier-Haack reagent, a chloroiminium salt, is typically generated in situ from a substituted amide like N-methylformanilide or N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1] This electrophilic reagent then attacks the activated aromatic ring of 2,5-dimethoxytoluene to introduce a formyl group, leading to the desired aldehyde after hydrolysis.[2]

The nomenclature for the target compound is 2,5-dimethoxy-4-methylbenzaldehyde based on IUPAC naming conventions, where the carbon atom of the aldehyde group is designated as position 1 on the benzene ring.

Reaction Scheme

The Vilsmeier-Haack formylation of 2,5-dimethoxytoluene proceeds as follows:

-

Formation of the Vilsmeier Reagent: N-methylformanilide reacts with phosphorus oxychloride to form the electrophilic Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich 2,5-dimethoxytoluene attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.

-

Hydrolysis: The intermediate is hydrolyzed during aqueous workup to yield the final product, 2,5-dimethoxy-4-methylbenzaldehyde.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Equiv. |

| 2,5-Dimethoxytoluene | C₉H₁₂O₂ | 152.19 | 15.2 | 0.10 | 1.0 |

| N-Methylformanilide | C₈H₉NO | 135.16 | 60.8 (55 mL) | 0.45 | 4.5 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 69.0 (40 mL) | 0.45 | 4.5 |

| 2,5-Dimethoxy-4-methylbenzaldehyde | C₁₀H₁₂O₃ | 180.20 | ~12.1 (Expected) | 0.067 | - |

Note: Yields can vary based on reaction conditions and purification efficiency. A reported yield after purification is approximately 67-73%.[4][5]

Experimental Protocols

This protocol is based on established literature procedures for the Vilsmeier-Haack formylation of 2,5-dimethoxytoluene.[4][5]

Materials:

-

2,5-Dimethoxytoluene

-

N-Methylformanilide

-

Phosphorus oxychloride (POCl₃)

-

Deionized water

-

Hexane

-

Sodium acetate (for alternative workup)

-

Sodium hydrogen sulfite (for alternative purification)

-

Diethyl ether (for alternative workup)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or steam bath

-

Condenser

-

Apparatus for filtration (e.g., Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

Vilsmeier Reagent Formation:

-

Formylation Reaction:

-

Work-up and Hydrolysis:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the dark, viscous reaction mixture into a large beaker containing approximately 2 liters of water or an ice-water mixture to hydrolyze the reaction intermediates.[4]

-

Stir the aqueous mixture vigorously for several hours to ensure complete hydrolysis and precipitation of the crude product.[4]

-

-

Isolation of Crude Product:

-

Collect the solid product by filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with water to remove any water-soluble impurities.

-

Allow the product to air-dry. This should yield reddish or crumbly crystals.[4]

-

-

Purification:

-

The crude solid can be purified by recrystallization. Extract the solid with two 125 mL portions of boiling hexane.[4]

-

Allow the hot hexane extracts to cool, which will cause the product to crystallize.

-

Collect the pale cream-colored or white crystals by filtration.[4] A second recrystallization from boiling hexane can be performed to obtain a brilliant white product with a melting point of 83-86°C.[5][6]

-

Visualizations

Below is a diagram illustrating the experimental workflow for the synthesis.

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

References

- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. prepchem.com [prepchem.com]

- 5. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]

Application Notes and Protocols for the Synthesis of 4-Methoxy-2,5-dimethylbenzaldehyde via the Gattermann Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction